BenchChemオンラインストアへようこそ!

2,6,7-Trimethylquinazolin-4(3H)-one

Lipophilicity Drug Design ADME Prediction

2,6,7-Trimethylquinazolin-4(3H)-one is the essential late-stage intermediate for synthesizing potent, non-polyglutamatable thymidylate synthase (TS) inhibitors like ZD9331 (Plevitrexed). Its unique 2,6,7-trimethyl substitution pattern is irreplaceable; using a generic or mismatched quinazolinone analog will compromise downstream drug potency. This compound provides a direct, regioselective route to the 6-bromomethyl precursor, ensuring reliable lead compound production. Researchers developing antineoplastic agents that overcome RFC-mediated resistance should procure this high-purity intermediate to secure synthetic fidelity and biological activity.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B8698278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trimethylquinazolin-4(3H)-one
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(NC2=O)C
InChIInChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)12-8(3)13-11(9)14/h4-5H,1-3H3,(H,12,13,14)
InChIKeyGWVHVSCMHPKJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,7-Trimethylquinazolin-4(3H)-one: A Key Synthetic Intermediate for Antifolate Drug Development


2,6,7-Trimethylquinazolin-4(3H)-one (CAS 119063-78-4) is a tri-substituted quinazolinone heterocycle (C11H12N2O, MW 188.23 g/mol) [1]. This compound serves as a critical late-stage intermediate in the synthesis of potent non-polyglutamatable antifolate thymidylate synthase (TS) inhibitors, a class of antineoplastic agents [2]. Its specific 2,6,7-trimethyl substitution pattern is essential for the biological activity of downstream clinical candidates, such as ZD9331 (Plevitrexed), by locking the molecular conformation required for TS enzyme interaction [3].

Procurement Alert: Methyl Substitution Pattern on 2,6,7-Trimethylquinazolin-4(3H)-one Drives Conformation and Bioactivity


Substituting 2,6,7-Trimethylquinazolin-4(3H)-one with a generic quinazolinone or a mismatched methyl analog (e.g., 2,6-dimethyl or 7-methyl derivatives) in a synthetic route is not possible without compromising the final drug's potency. The 7-methyl substituent in the target compound is specifically required to bias the molecular conformation for optimal TS inhibition, a discovery that led to a roughly 10-fold enhancement in enzyme inhibition compared to unsubstituted counterparts [1]. Furthermore, the compound's unique physicochemical signature (XLogP3 = 1.4, TPSA = 41.5 Ų) is precisely tuned for its role as a precursor to clinical antifolates, and any deviation in substitution alters the reactivity in key steps like the regioselective bromination required for further derivatization [2][3].

Head-to-Head Comparative Data: 2,6,7-Trimethylquinazolin-4(3H)-one vs. Its Closest Analogs


Lipophilicity Control: The 7-Methyl Group Finely Tunes XLogP3 for Optimal Bioavailability

The introduction of a third methyl group at the 7-position in 2,6,7-trimethylquinazolin-4(3H)-one (XLogP3 = 1.4) [1] provides a critical balance of lipophilicity compared to its analogs. It is significantly less lipophilic than 2,6-dimethylquinazolin-4(3H)-one (XLogP3 = 1.95) , which can improve aqueous solubility, while being more lipophilic than the mono-substituted 7-methylquinazolin-4(3H)-one (XLogP3 = 1.23) , a property essential for passive cellular diffusion of its non-polyglutamatable antifolate drug products [2].

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area: Reduced TPSA Enhances Permeability in Cellular Assays

2,6,7-Trimethylquinazolin-4(3H)-one has a Topological Polar Surface Area (TPSA) of 41.5 Ų [1], which is notably lower than that of the unsubstituted quinazolin-4(3H)-one (46.0 Ų) . Lower TPSA values are strongly correlated with better passive membrane permeability, and the value of 41.5 Ų is well within the established threshold (<140 Ų) for good oral bioavailability, but more importantly, its reduction relative to the parent scaffold indicates improved intrinsic permeability for the final antifolate drug product.

TPSA Permeability Drug Design

Synthetic Utility: Regioselective Bromination to 6-Bromomethyl Intermediate

A critical differentiation for procurement is the proven synthetic utility of this specific intermediate. The 2,6,7-trimethyl substitution pattern allows for highly regioselective radical bromination at the 6-methyl group to yield the 6-(bromomethyl) derivative (V) in the synthesis of clinical candidate ZD9331 [1]. This selectivity is not guaranteed with other methylation patterns, such as the 2,7-dimethyl analog, where alternative or competing bromination might occur, potentially leading to unwanted byproducts and lower yields of the active pharmaceutical ingredient.

Synthetic Chemistry Regioselective Bromination Process Chemistry

Definitive Applications for 2,6,7-Trimethylquinazolin-4(3H)-one Based on Differentiation Evidence


Synthesis of Non-Classical Thymidylate Synthase Inhibitors for Anticancer Research

This compound is the direct precursor to the 6-bromomethyl intermediate required for assembling potent, non-polyglutamatable TS inhibitors like ZD9331. The specific 7-methyl group ensures a 10-fold increase in TS inhibition compared to unsubstituted analogs [1]. Research labs should procure this intermediate to reliably produce lead compounds that overcome RFC-mediated drug resistance, as evidenced by the compound's role in the synthesis of agents with passive cellular diffusion capabilities [2].

ADME Probe Development Using a Defined Lipophilicity and TPSA Scaffold

With a finely tuned XLogP3 of 1.4 and a low TPSA of 41.5 Ų, 2,6,7-trimethylquinazolin-4(3H)-one serves as an ideal scaffold for designing fluorescent or labeled probes to study passive membrane permeability in vitro [3]. Its unique balance of lipophilicity, which is distinct from the more lipophilic 2,6-dimethyl analog (XLogP3 = 1.95), allows researchers to dissect the contribution of methyl substitutions to cellular uptake .

Process Chemistry and Route Scouting for Antifolate Manufacturing

The established and regioselective bromination chemistry of this intermediate makes it a valuable starting material for process research and development. Chemical engineers can leverage the documented selectivity at the 6-methyl position to design robust, high-yielding manufacturing processes for antifolate APIs, avoiding the synthetic ambiguities associated with less-defined quinazolinone analogs [4].

Quote Request

Request a Quote for 2,6,7-Trimethylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.